molecular formula C12H8N6S2 B1221350 Dithiobis(phenylazide) CAS No. 37434-06-3

Dithiobis(phenylazide)

Cat. No. B1221350
CAS RN: 37434-06-3
M. Wt: 300.4 g/mol
InChI Key: DWBCXGZVCAKDGO-UHFFFAOYSA-N
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Description

Dithiobis(phenylazide) (DPA) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry and pharmacology. DPA is an azide compound that has been used for many years in various scientific research applications. It is a highly reactive compound and can be used in a variety of reactions, including the synthesis of other compounds. DPA is also used in various biochemical and physiological studies, as it has a wide range of properties that can be utilized in a variety of ways.

Scientific Research Applications

General Properties of Dithiobis(phenylazide)

“Dithiobis(phenylazide)” is also known as 4,4′-Dithio-bis(phenyl azide). It’s a photoactive, homobifunctional, and cleavable cross-linking reagent . Bonding occurs during UV irradiation (250 nm) via reactive nitrene . The disulfide linkage is cleavable by mild reduction . It’s light sensitive and initial manipulations and incubation should be performed under reduced light .

Application in SERS-based Immunoassay

Specific Scientific Field

This application falls under the field of biochemistry, specifically in the development of immunoassays.

Summary of the Application

“Dithiobis(phenylazide)” has been used in a SERS-based immunoassay for the determination of glial fibrillary acidic protein .

Future Directions

: Zhang, M., Li, Z., Zhang, M., Heng, H., Xu, S., Wang, Z., & Dai, Z. (2023). Raman imaging analysis of intracellular biothiols independent of the aggregation of sensing substrates. Science China Chemistry, 66(15), 2416–2424. Link : Walsh, C. T., Tu, B. P., & Tang, Y. (2018). Chem Rev, 118(3), 1460–1494. : Wiley, C. D., & Campisi, J.

properties

IUPAC Name

[[4-[[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)-λ4-sulfanylidene]-λ4-sulfanylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6S2/c13-17-15-9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)16-18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBCXGZVCAKDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S=S=C2C=CC(=N[N+]#N)C=C2)C=CC1=NN=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190882
Record name 4,4'-Dithiobis(phenylazide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidophenyl disulfide

CAS RN

37434-06-3
Record name 4,4'-Dithiobis(phenylazide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037434063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dithiobis(phenylazide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dithiobis(phenylazide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Das, CF Fox - Proceedings of the National Academy of …, 1978 - National Acad Sciences
… 4,4'-Dithiobisphenylazide and 3-mercaptopropionitrile were used as the starting materials. N-(4-Azido-2-nitrophenyl)ethylenediamine (NAPEDE) was synthesized from 4-fluoro-3-…
Number of citations: 371 www.pnas.org
RL Wolfert, MG Goodman, WO Weigle - Journal of immunology …, 1984 - journals.aai.org
… membrane protein complexes during B cell activation was examined by covalently stabilizing these complexes with a photolabile, cleavable, cross-linking reagent, dithiobisphenylazide …
Number of citations: 7 journals.aai.org
JJ Zakowski, RR Wagner - Journal of Virology, 1980 - Am Soc Microbiol
The location of membrane-associated proteins of vesicular stomatitis virus was investigated by using two monofunctional and three bifunctional probes that differ in the degree to which …
Number of citations: 94 journals.asm.org
MF Wiser, AC Sartorelli, CL Patton - Molecular and biochemical …, 1990 - Elsevier
Two acidic phosphoproteins of Plasmodium berghei origin, of 65 and 46 kDa, are associated with the plasma membrane of the host mouse erythrocyte. The 65-kDa protein partitions …
Number of citations: 13 www.sciencedirect.com
PA Millner, G Gogel, J Barber - Photosynthesis research, 1987 - Springer
Nearest neighbour relationships within the LHC2-PS2 complex were investigated by using the reversible crosslinking agent dithiobis(succinimidyl propionate) (DSP). This was …
Number of citations: 42 link.springer.com
G Lundqvist, T Yücel-Lindberg… - Biochimica et Biophysica …, 1992 - Elsevier
… Louis, MO, USA), dimethyladipimidate dihydrochloride and 4,4'-dithiobisphenylazide (Pierce, Rockford, IL, USA) were from the sources indicated. Rainbow marker molecular weight …
Number of citations: 37 www.sciencedirect.com
JA Sikorski, KC Glenn - 2000 - Elsevier
Publisher Summary This chapter analyzes cholesteryl ester transfer protein (CETP) as a potential therapeutic target to improve the high density lipoprotein (HDL) to low density …
Number of citations: 14 www.sciencedirect.com
DA ZARLING, TM JOVIN - … Dynamics and Transport of Normal and …, 1984 - Akadémiai Kiadó
Number of citations: 0

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